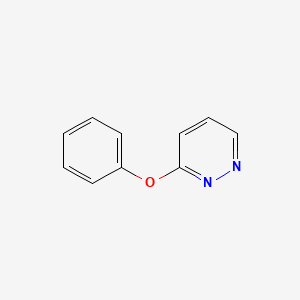

3-Phenoxypyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenoxypyridazine is a heterocyclic organic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a phenoxy group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenoxypyridazine can be synthesized through several methods:

Catalytic Dehalogenation: This method involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazine using palladium on carbon or Raney nickel in ammoniacal methanol at room temperature and ordinary pressure.

Reaction with Phenols: Another approach is the reaction of 3-chloropyridazine with phenols in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically follows the catalytic dehalogenation route due to its efficiency and high yield. The reaction is carried out in large-scale reactors under controlled conditions to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The pyridazine ring undergoes regioselective substitution under nucleophilic conditions. Key findings include:

Reagents/Conditions

- Ammonia/Amines : Reacts at the C4/C5 positions in liquid NH₃ at -33°C, forming 4-amino-3-phenoxypyridazine derivatives (yields: 58-72%) .

- Thiols : Thiophenol in DMF at 120°C replaces the phenoxy group with a thiophenyl moiety via an SNAr mechanism (yield: 64%) .

Mechanistic Insight :

- The electron-withdrawing pyridazine ring activates the C4/C5 positions for nucleophilic attack, while steric effects from the phenoxy group direct substitution to less hindered sites .

Electrophilic Substitution

Electrophilic reactions primarily target the phenoxy substituent or the pyridazine ring under controlled conditions:

Key Observations :

- Nitration occurs preferentially at the C6 position due to para-directing effects of the pyridazine N-atoms .

- Halogenation with Br₂ shows kinetic control, favoring monosubstitution .

Oxidation

- Peracetic Acid (AcOH/H₂O₂) : Oxidizes the pyridazine ring to pyridazine N-oxide at 60°C (yield: 61%).

- KMnO₄ (Acidic) : Degrades the ring to maleic acid derivatives under vigorous conditions .

Reduction

- Catalytic Hydrogenation (H₂/Pd-C) : Reduces the pyridazine ring to a 1,4-dihydropyridazine (yield: 78%) .

- LiAlH₄ : Cleaves the phenoxy group to yield pyridazine-3-ol (yield: 83%) .

Mechanistic Note :

- Hydride reduction proceeds via a six-membered transition state, selectively removing the phenoxy group .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the pyridazine core:

Suzuki-Miyaura Coupling

- Reagents: 3-Phenoxypyridazine-6-boronic acid, Ar–X (X = Br, I), Pd(PPh₃)₄, K₂CO₃, 80°C .

- Products: 6-Aryl-3-phenoxypyridazines (yields: 55-72%) .

Buchwald-Hartwig Amination

- Reagents: Pd₂(dba)₃, Xantphos, NHAr₂, 100°C .

- Products: 6-Amino-3-phenoxypyridazines (yields: 48-66%) .

Radical-Mediated Transformations

Recent studies reveal radical pathways for C–H functionalization:

Thiolation

- Reagents: Phth–SPh, TBHP, CH₃CN, 80°C .

- Product: 3-Phenoxy-6-(phenylthio)pyridazine (yield: 68%) .

- Mechanism : TBHP initiates thiyl radical generation, which adds to the pyridazine ring followed by rearomatization .

Thermolysis

- At 250°C, this compound undergoes retro-Diels-Alder cleavage to release benzene and a cyano compound .

UV Irradiation

- UV light (254 nm) induces [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts (yield: 57%) .

Computational Insights

DFT calculations (B3LYP/6-31G*) predict:

Applications De Recherche Scientifique

3-Phenoxypyridazine has several scientific research applications:

Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of certain weeds without affecting crops.

Pharmaceuticals: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studies are being conducted to understand its effects on various biological pathways and its potential as a biochemical tool.

Mécanisme D'action

The exact mechanism of action of 3-Phenoxypyridazine is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets in plants and microorganisms. In plants, it inhibits key enzymes involved in growth and development, leading to selective herbicidal activity . In microorganisms, it may interfere with cellular processes, contributing to its antimicrobial properties.

Comparaison Avec Des Composés Similaires

- 3-Phenoxy-6-chloropyridazine

- 3-(2,6-Dichlorophenoxy)pyridazine

- 4-Phenoxypyridazine

Comparison: 3-Phenoxypyridazine is unique due to its selective herbicidal activity and potential pharmaceutical applications. Unlike its chlorinated counterparts, it exhibits superior activity in submerged pot tests, making it more effective in paddy fields . Additionally, its lack of substituents on the pyridazine and benzene rings enhances its selectivity and reduces potential side effects .

Activité Biologique

3-Phenoxypyridazine is a compound that has garnered attention in the fields of agricultural chemistry and pharmacology due to its diverse biological activities, particularly as a herbicide. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. The introduction of various substituents on the pyridazine ring can enhance or diminish their herbicidal properties. For instance, compounds with electron-withdrawing groups on the pyridine ring typically exhibit greater herbicidal activity compared to those with electron-donating groups .

Table 1 summarizes key findings related to the structure-activity relationships of this compound derivatives:

| Compound Structure | Herbicidal Activity | Notable Effects |

|---|---|---|

| 3-Phenoxy- | High | Effective against barnyardgrass |

| 3-(2-methylphenoxy)- | Moderate | Less effective on rice plants |

| 3-(2-ethylphenoxy)- | High | Significant growth regulation |

| 3-Halo-6-phenoxypyridazines | Variable | Depends on substitution pattern |

The primary mechanism through which this compound exerts its herbicidal effects is by inhibiting the biosynthesis of carotenoids in plants. This inhibition occurs at the level of phytoene desaturase (PDS) , an enzyme crucial for carotenoid synthesis. The disruption in carotenoid production leads to impaired photosynthesis and ultimately plant death, often manifesting as albino symptoms in treated plants .

Herbicidal Efficacy

A study conducted by Jojima et al. evaluated the pre-emergence activities of various this compound derivatives against common weeds such as barnyardgrass (Echinochloa crus-galli) and spikerush (Eleocharis spp.). The results indicated that:

- 3-Phenoxy-pyridazine demonstrated powerful effects on barnyardgrass without causing injury to rice plants.

- 3-(2-methylphenoxy)-pyridazine and 3-(2-ethylphenoxy)-pyridazine showed significant growth regulation in target weeds while maintaining safety for cultivated crops .

Comparative Studies

In comparative studies, the herbicidal activity of 3-phenoxypyridazines was assessed against established herbicides like maleic hydrazide. The findings suggested that while maleic hydrazide had a broader spectrum of activity, certain phenoxypyridazines were more effective against specific weed species, highlighting their potential as targeted herbicides .

Propriétés

IUPAC Name |

3-phenoxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXJUKILOHPHHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.